molecular formula C11H17ClN2O2 B602324 N-Desacetyl Lacosamide HCl CAS No. 1322062-76-9

N-Desacetyl Lacosamide HCl

Cat. No.: B602324
CAS No.: 1322062-76-9
M. Wt: 244.72
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desacetyl Lacosamide Hydrochloride involves several steps. One of the common methods includes the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . The key intermediate, 4-phosphate, is used to enhance both chemical and chiral purity . The reaction conditions typically involve the use of phosphoric acid as a counterion to improve the purity of the intermediate .

Industrial Production Methods

Industrial production of N-Desacetyl Lacosamide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography and preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired chiral purity .

Chemical Reactions Analysis

Types of Reactions

N-Desacetyl Lacosamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-Desacetyl Lacosamide Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lacosamide: The parent compound, used for the treatment of partial-onset seizures.

    O-Desmethyl Lacosamide: Another derivative with similar pharmacological properties.

    Rufinamide: An antiepileptic drug with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness

N-Desacetyl Lacosamide Hydrochloride is unique due to its specific mechanism of action, which involves the selective enhancement of sodium channel slow inactivation. This property distinguishes it from other antiepileptic drugs that typically affect fast inactivation of sodium channels .

Properties

CAS No.

1322062-76-9

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Amino-N-benzyl-3-methoxy-propionamide HCl

Origin of Product

United States

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